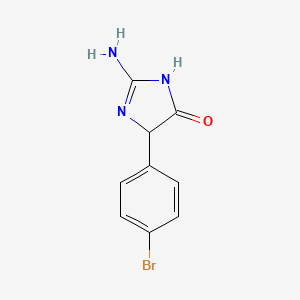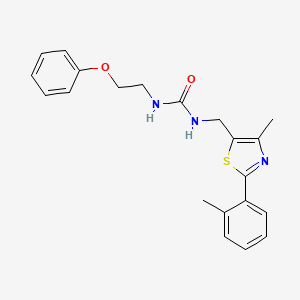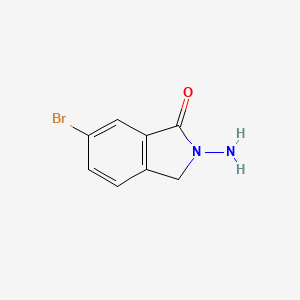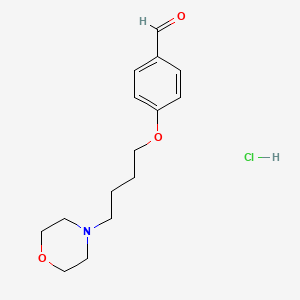
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as BM212, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BM212 is a member of the carbamate class of compounds and has shown promising results in various studies.
作用機序
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate exerts its therapeutic effects through the inhibition of various enzymes and cellular pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate also inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several advantages for use in laboratory experiments. It is easily synthesized and purified, and its structure is well-defined. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has also been shown to have low toxicity and high selectivity for its target enzymes and pathways. However, one limitation of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate is its poor solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate. One area of interest is the development of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate's potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate's therapeutic effects and to optimize its use in clinical settings.
合成法
The synthesis of Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate involves the reaction of 2-methylphenyl isocyanate with 4-methylpyridin-2-amine, followed by the addition of tert-butyl chloroformate. The resulting product is purified through column chromatography to obtain Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate in high yield.
科学的研究の応用
Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. Tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to inhibit the replication of HIV-1 and has been proposed as a potential therapeutic agent for the treatment of HIV/AIDS.
特性
IUPAC Name |
tert-butyl N-(2-methylphenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-10-11-19-16(12-13)20(17(21)22-18(3,4)5)15-9-7-6-8-14(15)2/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGXOWXJCWIYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2=CC=CC=C2C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757185 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-6-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2634560.png)
![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2634566.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea](/img/structure/B2634571.png)
![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)
![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2634578.png)

![1,3-Benzothiazol-6-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2634580.png)
![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)